n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19942766
InChI: InChI=1S/C11H10BrNOS2/c1-7-2-4-9(15-7)11(14)13-6-8-3-5-10(12)16-8/h2-5H,6H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H10BrNOS2
Molecular Weight: 316.2 g/mol

n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide

CAS No.:

Cat. No.: VC19942766

Molecular Formula: C11H10BrNOS2

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide -

Specification

Molecular Formula C11H10BrNOS2
Molecular Weight 316.2 g/mol
IUPAC Name N-[(5-bromothiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide
Standard InChI InChI=1S/C11H10BrNOS2/c1-7-2-4-9(15-7)11(14)13-6-8-3-5-10(12)16-8/h2-5H,6H2,1H3,(H,13,14)
Standard InChI Key SUDMTGRSXWEXLF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(=O)NCC2=CC=C(S2)Br

Introduction

n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide is a complex organic compound belonging to the thiophene carboxamide category. It features a thiophene ring with a carboxamide functional group, which is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

Synthesis

The synthesis of n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. These reactions often require solvents like dimethylformamide or tetrahydrofuran to dissolve reactants and facilitate the process. Conditions such as temperature control and an inert atmosphere are crucial to prevent oxidation and optimize yields.

Synthesis Steps Overview

  • Starting Materials: Typically involves thiophene derivatives and appropriate reagents for amide formation.

  • Reaction Conditions: Requires careful control of temperature and atmosphere to ensure optimal yields.

  • Solvents: Dimethylformamide or tetrahydrofuran are commonly used.

Potential Applications

Thiophene derivatives, including n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide, often exhibit antimicrobial and anticancer properties. This suggests potential applications in pharmaceutical research, although specific biological activities of this compound need further investigation.

Biological Activity Potential

Activity TypePotential Application
AntimicrobialTreatment of infections
AnticancerCancer therapy

Chemical Reactions

The compound can participate in various chemical reactions typical for amides and thiophenes, including nucleophilic substitutions and cross-coupling reactions facilitated by palladium catalysts.

Reaction Types

  • Nucleophilic Substitutions: Involves the replacement of a leaving group by a nucleophile.

  • Cross-Coupling Reactions: Often requires palladium catalysts to facilitate reactions involving the brominated thiophene.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator